
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid is an organic compound with a complex structure that includes a chlorosulfanyl group, a fluorine atom, and a methyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid typically involves multiple steps, starting with the functionalization of a benzoic acid derivative. One common method includes the introduction of the chlorosulfanyl group through a reaction with chlorosulfonic acid, followed by the introduction of the fluorine atom using a fluorinating agent such as sulfur tetrafluoride. The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the chlorosulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by participating in hydrogen bonding or van der Waals interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar in structure but with different substituents.
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Another related compound with a similar functional group arrangement.
Uniqueness
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chlorosulfanyl group and a fluorine atom on the benzoic acid core is particularly noteworthy, as it allows for a wide range of chemical modifications and interactions.
Eigenschaften
Molekularformel |
C8H6ClFO2S |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-chlorosulfanyl-3-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2S/c1-4-2-3-5(8(11)12)7(13-9)6(4)10/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
NNPNONRETQUQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)O)SCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



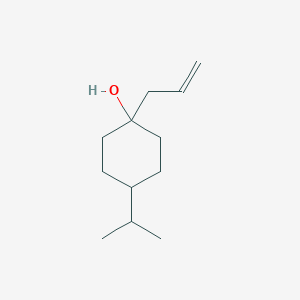
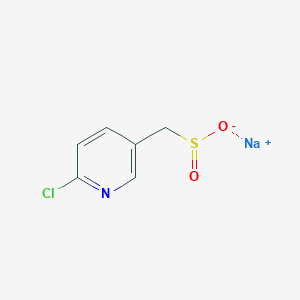
![3-[(Pentylamino)methyl]phenol](/img/structure/B13226650.png)
![1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B13226658.png)
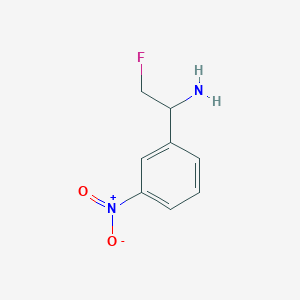
![1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13226666.png)
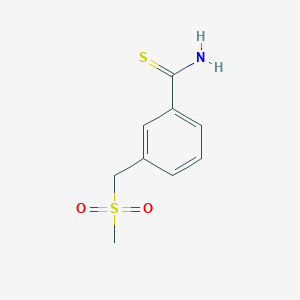
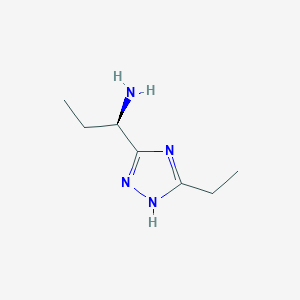
![Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226689.png)
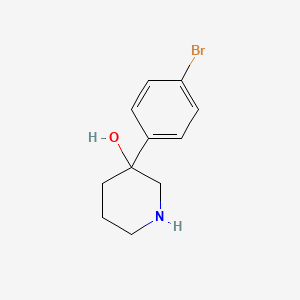
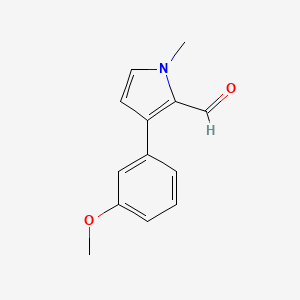

![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)
